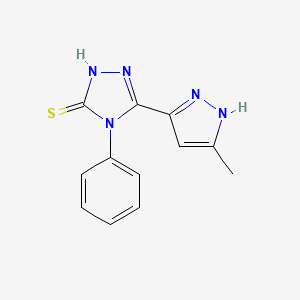

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c1-8-7-10(14-13-8)11-15-16-12(18)17(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXCFPRCVJVWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic conditions to form the triazole ring. The pyrazole ring can be introduced through a subsequent reaction involving methylation and phenylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrazole rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents, alkylating agents, or nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole or pyrazole derivatives.

Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Their ability to modulate biological pathways and inhibit specific targets makes them attractive for developing new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors, catalysts, or sensors. Its versatility in chemical reactions allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The triazole and pyrazole rings can interact with active sites through hydrogen bonding, hydrophobic interactions, or π-π stacking, affecting the function of the target molecules.

Comparison with Similar Compounds

Key Observations :

- Schiff Base Derivatives (Ligands 54, 55) : Higher yields (73–81%) compared to the target compound, attributed to optimized aldehyde condensation .

- Thiazole-Methyl Analogs : Synthesized via hydrazide cyclization, these derivatives emphasize the role of sulfur-containing substituents in enhancing antimicrobial activity .

- Microwave-Assisted Synthesis : Thiadiazole-containing analogs achieve higher yields (85%) and reduced reaction times compared to conventional reflux methods used for the target compound .

Key Observations :

- Antimicrobial Activity : Thiazole-methyl analogs show superior antibacterial activity (MIC: 12.5 μg/mL) compared to the target compound’s antiradical focus .

- Enzyme Inhibition : Diphenyl-triazole derivatives exhibit anticoccidial effects via α-glucosidase inhibition, a mechanism unexplored in the target compound .

- Antiviral Potential: Chlorophenyl- and iodophenyl-substituted triazoles demonstrate potent CoV helicase inhibition, suggesting substituent-driven specificity .

Biological Activity

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C₁₂H₁₁N₅S, with a molecular weight of 257.31 g/mol. Its structure contains a triazole ring fused with a pyrazole moiety, which is known for conferring various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₅S |

| Molecular Weight | 257.31 g/mol |

| LogP | 1.9755 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 46.026 Ų |

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylpyrazole derivatives with phenyl isothiocyanate under specific conditions to yield the target thiol compound. The process has been optimized using microwave irradiation techniques to enhance yields and reduce reaction times .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For example, compounds synthesized from this base structure have shown selective cytotoxicity against various cancer cell lines including:

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

In vitro assays demonstrated that these compounds inhibited cell proliferation and induced apoptosis in cancer cells . The most active derivatives were identified as having significant potential as anticancer agents due to their ability to target specific cancer pathways.

Anti-inflammatory and Antifungal Activities

In addition to anticancer properties, preliminary studies suggest that these compounds may also possess anti-inflammatory and antifungal activities. In silico studies indicated potential interactions with key inflammatory pathways, warranting further pharmacological investigation .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Cytotoxicity Assays : A study involving the MTT assay found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinities of these compounds to various targets involved in cancer progression. These studies have supported the hypothesis that modifications on the pyrazole or triazole rings can significantly enhance biological activity .

- Therapeutic Potential : A comprehensive review highlighted that compounds containing both pyrazole and triazole moieties are emerging as a new class of therapeutic agents with broad-spectrum activities against various diseases including cancer and infections .

Q & A

Q. What are the common synthetic routes for preparing 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, a pyrazole intermediate is first prepared via cyclization of hydrazine derivatives with diketones, followed by triazole-thiol formation using thiocarbazide or thiosemicarbazide under acidic conditions (e.g., HCl/EtOH reflux). Optimization includes:

- Temperature Control : Maintain 80–90°C during triazole ring closure to avoid side products.

- Solvent Selection : Ethanol or methanol improves solubility of intermediates.

- Catalysts : Trace acetic acid accelerates cyclization .

Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrazole synthesis | Hydrazine hydrate, diketone, EtOH, 70°C, 6h | 75–80 | ≥95% |

| Triazole-thiol formation | Thiocarbazide, HCl, reflux, 8h | 65–70 | ≥90% |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the triazole and pyrazole rings. For example, the thiol proton (SH) appears as a broad singlet at δ 13.5–14.0 ppm, while pyrazole C-3 protons resonate at δ 6.2–6.5 ppm .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.08 for the parent compound) and detect impurities.

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 55.06%, H: 3.92%, N: 24.07%, S: 11.45%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and computational models for this compound?

- Methodological Answer : Discrepancies often arise from solubility or metabolic stability issues. Strategies include:

- Solubility Enhancement : Use co-solvents (DMSO/PBS mixtures) or nanoformulation to improve bioavailability.

- Metabolite Screening : Perform LC-MS/MS to identify degradation products in physiological buffers.

- Dose-Response Refinement : Test lower concentrations (e.g., 0.1–10 µM) to avoid false negatives from cytotoxicity .

Q. What computational strategies are effective for predicting the biological targets of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with enzymes like 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with pyrazole N-1 and hydrophobic interactions with the phenyl group .

- ADME Prediction : SwissADME or pkCSM tools assess logP (optimal range: 2.5–3.5) and BBB permeability to prioritize candidates .

Table 2 : Docking Scores for Derivatives

| Derivative | Docking Score (kcal/mol) | Target Protein |

|---|---|---|

| Parent compound | -8.2 | 3LD6 (antifungal) |

| S-methyl analog | -7.9 | COX-2 (anti-inflammatory) |

Q. How can regiochemical ambiguity in triazole-thiol derivatives be addressed during structural elucidation?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Correlate pyrazole C-3 (δ 145 ppm) with adjacent triazole protons to confirm connectivity.

- X-ray Crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) using single-crystal diffraction .

- Isotopic Labeling : Synthesize ³⁵S-labeled analogs to track thiol reactivity in mechanistic studies .

Data Contradiction Analysis Example

Scenario : Conflicting reports on antioxidant activity (IC₅₀ ranging from 12 µM to >100 µM in DPPH assays).

- Resolution Steps :

- Standardize Assay Conditions : Ensure consistent DPPH concentration (100 µM) and incubation time (30 min).

- Control for Autoxidation : Use argon-purged solvents to prevent thiol oxidation.

- Validate with Alternate Assays : Compare results with ABTS⁺ or FRAP assays to confirm trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.